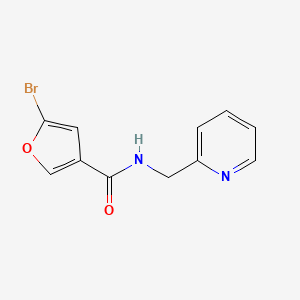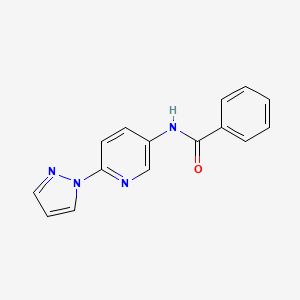
5-bromo-N-(pyridin-2-ylmethyl)furan-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(pyridin-2-ylmethyl)furan-3-carboxamide, also known as BRD0705, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
5-bromo-N-(pyridin-2-ylmethyl)furan-3-carboxamide is a selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which play a key role in gene transcription and chromatin remodeling. Specifically, 5-bromo-N-(pyridin-2-ylmethyl)furan-3-carboxamide binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and thereby inhibiting their activity (Wang et al., 2014).
Biochemical and Physiological Effects
5-bromo-N-(pyridin-2-ylmethyl)furan-3-carboxamide has been shown to have a wide range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. In addition, 5-bromo-N-(pyridin-2-ylmethyl)furan-3-carboxamide has been shown to regulate the expression of genes involved in various cellular processes, including cell cycle regulation, DNA repair, and immune response (Wang et al., 2014).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 5-bromo-N-(pyridin-2-ylmethyl)furan-3-carboxamide is its selectivity for BET proteins, which allows for targeted inhibition of their activity. In addition, 5-bromo-N-(pyridin-2-ylmethyl)furan-3-carboxamide has been shown to have good pharmacokinetic properties, making it a promising candidate for in vivo studies (Wang et al., 2014). However, one of the limitations of 5-bromo-N-(pyridin-2-ylmethyl)furan-3-carboxamide is its relatively low potency compared to other BET inhibitors, which may limit its efficacy in certain applications (Wang et al., 2014).
Direcciones Futuras
There are several future directions for the study of 5-bromo-N-(pyridin-2-ylmethyl)furan-3-carboxamide. One area of interest is the development of more potent and selective BET inhibitors based on the structure of 5-bromo-N-(pyridin-2-ylmethyl)furan-3-carboxamide. Another area of interest is the investigation of the role of BET proteins in various diseases, including cancer, inflammation, and metabolic disorders. Finally, the potential therapeutic applications of 5-bromo-N-(pyridin-2-ylmethyl)furan-3-carboxamide in these diseases should be further explored in preclinical and clinical studies (Wang et al., 2014).
Conclusion
In conclusion, 5-bromo-N-(pyridin-2-ylmethyl)furan-3-carboxamide is a promising small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. Its selectivity for BET proteins and wide range of biochemical and physiological effects make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of 5-bromo-N-(pyridin-2-ylmethyl)furan-3-carboxamide and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 5-bromo-N-(pyridin-2-ylmethyl)furan-3-carboxamide involves a multi-step process that begins with the reaction of furan-3-carboxylic acid with thionyl chloride to form furan-3-carbonyl chloride. This intermediate is then reacted with pyridine-2-methanol to yield the corresponding ester, which is subsequently hydrolyzed to produce the carboxylic acid. Finally, the carboxylic acid is reacted with 5-bromo-1H-pyrazole to form 5-bromo-N-(pyridin-2-ylmethyl)furan-3-carboxamide (Wang et al., 2014).
Aplicaciones Científicas De Investigación
5-bromo-N-(pyridin-2-ylmethyl)furan-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and metabolic disorders. In cancer, 5-bromo-N-(pyridin-2-ylmethyl)furan-3-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia (Wang et al., 2014). In inflammation, 5-bromo-N-(pyridin-2-ylmethyl)furan-3-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages (Wang et al., 2014). In metabolic disorders, 5-bromo-N-(pyridin-2-ylmethyl)furan-3-carboxamide has been shown to improve glucose tolerance and insulin sensitivity in mice fed a high-fat diet (Wang et al., 2014).
Propiedades
IUPAC Name |
5-bromo-N-(pyridin-2-ylmethyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c12-10-5-8(7-16-10)11(15)14-6-9-3-1-2-4-13-9/h1-5,7H,6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWYXCNVMFDBAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=COC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(pyridin-2-ylmethyl)furan-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethyl-5-[(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7470613.png)




![(4-Fluorophenyl)[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7470652.png)




![5-(2-Morpholinoacetamido)benzo[b]thiophene-2-carboxylic acid](/img/structure/B7470668.png)
![3-[(4-Phenylpiperazin-1-yl)methyl]-1,3-thiazolidin-2-one](/img/structure/B7470682.png)

